Conotoxin GI Conotoxin GI A 13 amino-acids peptide with 2 disulfide bridges , synthetic, initially isolated from the venom of the Geographer cone snail Conus geographus.
α-conotoxin GI is a competitive antagonist of the muscle-type nicotinic acetylcholine receptors (nAChR). α-conotoxin GI allows to distinguish between the two agonist sites as it binds 10,000-fold more tightly to the α/δ than to the α/γ site excepted in Torpedo which is the reverse.
α-conotoxin GI (alpha-conotoxin GI) is a conopeptide that has been isolated from the venom of the cone snail Conus geographus. α-conotoxin GI is a competitive antagonist of the muscle-type nicotinic acetylcholine receptors (nAChR) such as  α-conotoxin MI or d-Turbocurarine.  α-conotoxin GI allows to distinguish between the two agonist sites as it binds 10,000-fold more tightly to the α/δ than to the α/γ site excepted in Torpedo which is the reverse.
Brand Name: Vulcanchem
CAS No.: 76862-65-2
VCID: VC20747420
InChI: InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)9-10-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-12-4-8-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-5-2-6-28(77)13-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(7-3-11-62-55(59)60)66-41(79)18-63-46(36)85/h2,5-6,13,17,24-25,29-39,76-77H,3-4,7-12,14-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)/t25-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
SMILES: CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N
Molecular Formula: C55H80N20O18S4
Molecular Weight: 1437.6 g/mol

Conotoxin GI

CAS No.: 76862-65-2

Cat. No.: VC20747420

Molecular Formula: C55H80N20O18S4

Molecular Weight: 1437.6 g/mol

* For research use only. Not for human or veterinary use.

Conotoxin GI - 76862-65-2

CAS No. 76862-65-2
Molecular Formula C55H80N20O18S4
Molecular Weight 1437.6 g/mol
IUPAC Name (4S)-4-amino-5-[[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(3-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)9-10-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-12-4-8-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-5-2-6-28(77)13-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(7-3-11-62-55(59)60)66-41(79)18-63-46(36)85/h2,5-6,13,17,24-25,29-39,76-77H,3-4,7-12,14-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)/t25-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
Standard InChI Key HWYLVHOPQMLNRJ-NAKBKFBQSA-N
Isomeric SMILES C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)NC(=O)[C@H](CCC(=O)O)N
SMILES CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N
Canonical SMILES CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N
Appearance White lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Cys3-Asn-Pro-Ala-Cys7-Gly-Arg-His-Tyr-Ser-Cys13-NH2Disulfide bonds: Cys2-Cys7, Cys3-Cys13Length (aa): 13

Structural Characteristics of Alpha-Conotoxin GI

Primary Structure and Disulfide Bonding

Alpha-conotoxin GI is a 13-amino acid peptide with the sequence ECCNPACGRHYSC-NH2, containing four cysteine residues that form two crucial disulfide bonds . The native disulfide bonding pattern of alpha-conotoxin GI follows the "C2-C7; C3-C13" connectivity (also denoted as GI(2-7;3-13)), which has been shown to be critical for its structural stability and function . This specific connectivity creates a framework that positions other amino acids for optimal interaction with nicotinic acetylcholine receptors.

The importance of correct disulfide bonding is highlighted by studies that have characterized all three possible disulfide isomers of alpha-conotoxin GI . While the native isomer GI(2-7;3-13) displays a well-defined structure, the non-native isomers GI(2-13;3-7) and GI(2-3;7-13) exhibit multiple conformers in solution with structures differing significantly from the native form . This structural diversity underscores the critical role that disulfide bonds play in determining both the three-dimensional structure and stability of alpha-conotoxin GI.

Functional Properties and Mechanism of Action

Receptor Selectivity and Potency

Alpha-conotoxin GI exhibits remarkable selectivity for muscle-type nicotinic acetylcholine receptors, making it a valuable tool for studying these important neurotransmitter receptors . Wild-type GI potently inhibits mouse α1β1δε nAChRs with an IC50 of 5.86 nM, demonstrating its high affinity and specificity for this receptor subtype . This selective targeting of muscle-type nAChRs underlies the potent neuromuscular blocking effects observed with this toxin.

Critical Residues for Receptor Interaction

Alanine-scanning mutagenesis studies have provided detailed insights into which amino acid residues are crucial for the interaction of alpha-conotoxin GI with muscle-type nAChRs. The results demonstrate that Pro5, Gly8, Arg9, and Tyr11 are critical residues for receptor inhibition, as alanine substitutions at these positions led to significant decreases in potency . Specifically, the [P5A], [G8A], [R9A], and [Y11A] GI analogues showed 9.3-, 29.1-, 8.5-, and 65.1-fold decreases in potency, respectively, compared to wild-type GI .

Molecular dynamic simulations have further elucidated the specific interactions formed by these critical residues. For example, Tyr11 of GI interacts with three hydrophobic amino acids in the δ subunit of the mouse muscle nAChR: Leu93, Tyr95, and Leu103 . This creates a relatively hydrophobic environment, explaining why replacing the polar tyrosine with a non-polar alanine significantly disrupts binding affinity .

NameIC50 (nM) α1β1δεHill slope (nH)IC50 Ratio Relative to GI
GI5.86 (5.01–6.86)1.24 (0.93–1.55)1.0
[E1A] GI1.83 (1.55–2.15)1.28 (1.06–1.51)0.3
[N4A] GI4.66 (4.19–5.18)1.49 (1.23–1.76)0.8
[P5A] GI54.72(46.85–63.91)0.84 (0.71–0.97)9.3
[G8A] GI170.60(134.60–216.30)0.94 (0.74–1.13)29.1
[R9A] GI49.79 (45.22–54.81)1.34 (1.13–1.54)8.5
[H10A] GI7.62 (6.78–8.57)1.04 (0.88–1.20)1.3
[Y11A] GI381.20(323.40–449.40)0.90 (0.76–1.05)65.1
[S12A] GI5.39 (4.72–6.15)1.28 (1.01–1.55)0.9

Variants and Modified Forms

Subfamily Variants with Altered Loop Structures

Alpha-conotoxins are classified into subfamilies based on the number of amino acids between their second and third cysteines (loop 1) and between their third and fourth cysteines (loop 2). Wild-type alpha-conotoxin GI belongs to the 3/5 subfamily, with three amino acids in loop 1 and five amino acids in loop 2 .

Recent research has explored various subfamily variants of alpha-conotoxin GI, including 3/4-, 3/6-, and 3/7-subfamily variants created by deleting or adding residues in loop 2 . The 3/4-subfamily variant GI[∆8G]-II, created by deleting Gly8 in loop 2, retained potent inhibitory activity against muscle-type nAChRs with an IC50 of 50.4 nM, only slightly reduced compared to wild-type GI (42.0 nM) . Similarly, the 3/6-subfamily variants GI[+13A], GI[+13K], and GI[+13R], created by adding one amino acid residue in loop 2, exhibited IC50 values of 45.4 nM, 47.5 nM, and 73.5 nM, respectively .

Disulfide Bond Connectivity in Variants

The disulfide bond connectivity in alpha-conotoxin GI variants significantly impacts their function. Interestingly, the 3/4-subfamily variant GI[∆8G]-II with disulfide connectivity "C1–C4, C2–C3" was significantly more potent than another isomer with different connectivity, highlighting the importance of proper disulfide pairing .

This finding suggests that disulfide bond connectivity is particularly important in the more rigid 3/4-subfamily alpha-conotoxins and that these bonds play a crucial role in determining the variants' functional properties . Understanding these structure-function relationships is essential for designing modified forms of alpha-conotoxin GI with optimized properties for specific applications.

Comparison with Alpha-Conotoxin MI

Similar to GI variants, the 3/6-subfamily MI variants (MI[+14R] and MI[+14K]) remained active after adding basic amino acids to loop 2, while 3/7-subfamily variants of MI lacked inhibitory activity . These comparative findings highlight subtle differences in how structural modifications affect different alpha-conotoxins, even those within the same subfamily.

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